Stereochemical Specificity: (1R) vs. (1S) vs. Racemic in Garenoxacin Mesylate Synthesis
The (1R) configuration of this isoindoline is the stereospecifically required intermediate for the commercial synthesis of Garenoxacin Mesylate (CAS 194804-72-3), a des-F(6)-quinolone antibacterial agent [1]. The (1S)-enantiomer (CAS 1286768-83-9) and the racemic mixture 5-bromo-1-methylisoindoline (CAS 335428-62-1) are not viable substitutes, as stereochemical mismatch at the 1-position would propagate incorrect absolute configuration through subsequent synthetic steps, yielding a product that fails pharmacopoeial enantiomeric purity specifications . Vendor documentation explicitly designates CAS 223595-17-3 as 'Garenoxacin intermediate 5,' distinguishing it from the non-stereospecific CAS 335428-62-1, which carries no such validated application .
| Evidence Dimension | Stereochemical identity and validated downstream application |
|---|---|
| Target Compound Data | (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole; Validated intermediate for Garenoxacin Mesylate synthesis; Minimum purity 97–98% (HPLC) |
| Comparator Or Baseline | (1S)-enantiomer (CAS 1286768-83-9) and racemic 5-bromo-1-methylisoindoline (CAS 335428-62-1); No documented validated role in Garenoxacin synthesis |
| Quantified Difference | Binary application validation: Target is documented as 'Garenoxacin intermediate 5' across multiple vendor technical datasheets; Comparators lack this designation |
| Conditions | Commercial pharmaceutical intermediate procurement specifications |
Why This Matters
Procurement of the incorrect stereoisomer or racemate would render downstream Garenoxacin synthesis non-compliant with regulatory enantiomeric purity requirements, incurring costly rework or batch rejection.
- [1] Takahata, M.; Mitsuyama, J.; Yamashiro, Y.; Yonezawa, M.; Araki, H.; Todo, Y.; Minami, S.; Watanabe, Y.; Narita, H. In vitro and in vivo antimicrobial activities of T-3811ME, a novel des-F(6)-quinolone. Antimicrobial Agents and Chemotherapy, 1999, 43(5), 1077–1084. View Source
